molecular formula C13H11NO4S B6336883 5-(4-Methanesulfonylphenyl)-picolinic acid CAS No. 1242339-97-4

5-(4-Methanesulfonylphenyl)-picolinic acid

Cat. No.: B6336883
CAS No.: 1242339-97-4
M. Wt: 277.30 g/mol
InChI Key: RPNCHWKAJVJATR-UHFFFAOYSA-N
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Description

5-(4-Methanesulfonylphenyl)-picolinic acid is an organic compound that features a picolinic acid moiety substituted with a methanesulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methanesulfonylphenyl)-picolinic acid typically involves the reaction of picolinic acid with 4-methanesulfonylphenyl derivatives under specific conditions. One common method includes the use of a coupling reaction where the picolinic acid is reacted with 4-methanesulfonylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often in a solvent such as ethanol or water, and requires a base like potassium carbonate to facilitate the coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methanesulfonylphenyl)-picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride and may be carried out in solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(4-Methanesulfonylphenyl)-picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methanesulfonylphenyl)-picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonyl)phenylacetic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole

Uniqueness

5-(4-Methanesulfonylphenyl)-picolinic acid is unique due to its combination of a picolinic acid moiety with a methanesulfonylphenyl group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)11-5-2-9(3-6-11)10-4-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNCHWKAJVJATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679305
Record name 5-[4-(Methanesulfonyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-97-4
Record name 5-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Methanesulfonyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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